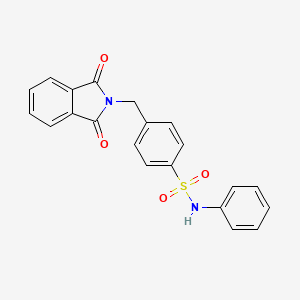

4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide

Description

4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide is a sulfonamide derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked via a methyl group to the para position of a benzenesulfonamide scaffold, with the sulfonamide nitrogen substituted by a phenyl group. This compound shares structural similarities with pharmaceuticals and agrochemicals, particularly due to the sulfonamide group’s role in biological activity and the phthalimide unit’s prevalence in drug design for hydrogen-bonding interactions .

Propriétés

Numéro CAS |

94136-00-2 |

|---|---|

Formule moléculaire |

C21H16N2O4S |

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C21H16N2O4S/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-15-10-12-17(13-11-15)28(26,27)22-16-6-2-1-3-7-16/h1-13,22H,14H2 |

Clé InChI |

SMUPUARPBURVSD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an amine to form the isoindole derivative. This intermediate is then reacted with a sulphonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphonamide group to an amine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

Mécanisme D'action

The mechanism of action of 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide involves its interaction with molecular targets such as enzymes and receptors. The sulphonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the isoindole moiety can engage in π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Key Structural and Functional Insights :

Role of the Phthalimide Unit :

The 1,3-dioxo-isoindole moiety enhances hydrogen-bonding capacity and rigidity, improving target binding in compounds like CPPHA (a glutamate receptor modulator) . In Dialifos, this group contributes to pesticidal activity but also elevates toxicity .

Sulfonamide vs. Urea-containing analogs (e.g., C22H19N5O3) exhibit improved solubility and hydrogen-bond donor capacity, advantageous for receptor-ligand interactions .

Substituent Effects on Bioactivity :

- Fluorine (C20H13FN2O4S) increases lipophilicity and bioavailability, a common strategy in drug design .

- Chlorine in CPPHA (C21H15ClN2O4) introduces steric and electronic effects, likely critical for receptor binding .

Toxicity Considerations: Dialifos exemplifies how structural features (e.g., organophosphate + phthalimide) can lead to high toxicity, restricting agricultural use despite efficacy .

Activité Biologique

4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has a complex structure characterized by the presence of an isoindole moiety and a sulfonamide group. The molecular formula is with a molecular weight of approximately 344.37 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 344.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Biological Activity

Research indicates that compounds containing the isoindole structure exhibit diverse biological activities, including:

- Anticancer Properties : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies suggest that sulfonamide derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.

- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal activities. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis.

- Anti-inflammatory Activity : Compounds with similar structures have been reported to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.

Case Studies

Several studies have reported on the biological activity of related compounds:

- Study 1 : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives. The results indicated that specific modifications to the isoindole structure enhanced cytotoxicity against breast cancer cells (MCF-7) .

- Study 2 : Research conducted by Mercader et al. demonstrated that sulfonamide derivatives could effectively inhibit bacterial growth, showing a significant reduction in colony-forming units (CFUs) when tested against Staphylococcus aureus .

The proposed mechanisms by which 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways, such as dihydropteroate synthase.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.